Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11-8(6-15)7-4-3-5-9(14(17)18)10(7)13-11/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUUYXMEVVDDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696341 | |
| Record name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-53-0 | |
| Record name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Indole-2-carboxylic Acid Derivatives
The initial step involves esterification of the indole-2-carboxylic acid precursor to form the ethyl ester. This is typically achieved by refluxing the acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Concentrated H2SO4, EtOH, 80 °C, 2 h | ~82 | High yield; standard Fischer esterification |
This step provides the ethyl indole-2-carboxylate intermediate, which is then subjected to further functionalization.
Formylation at the 3-Position via Vilsmeier–Haack Reaction
The critical step for introducing the formyl group at the 3-position of the indole ring is the Vilsmeier–Haack reaction. This reaction exploits the electron-withdrawing effect of the ester group at C2, facilitating selective electrophilic substitution at C3.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | POCl3, N,N-dimethylformamide (DMF), room temperature, 1 h | ~91-95 | High regioselectivity and yield; mild conditions |
The mechanism involves the formation of a Vilsmeier reagent from POCl3 and DMF, which then electrophilically attacks the C3 position of the indole ring to introduce the formyl group.
Purification and Characterization
After formylation, the reaction mixture is quenched with aqueous NaOH to precipitate the product, which is then filtered and washed. The product is typically purified by recrystallization from ethanol or by chromatographic methods.
Characterization techniques include:
- Melting point determination (typical range ~185-186 °C)
- IR spectroscopy (notable peaks for aldehyde and ester groups)
- ^1H NMR spectroscopy (formyl proton signal around δ 10 ppm)
- Mass spectrometry and elemental analysis for confirmation.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Esterification | Conc. H2SO4, EtOH, 80 °C, 2 h | ~82 | Formation of ethyl ester |
| 2 | Nitration (if needed) | NBS, nitrating agents | Moderate | Nitro group introduction at C7 |
| 3 | Formylation (Vilsmeier–Haack) | POCl3, DMF, r.t., 1 h | 91-95 | Selective C3 formylation |
| 4 | Work-up and purification | Aqueous NaOH, filtration, recrystallization | — | Isolation of pure product |
Research Findings and Optimization Notes
- The electron-withdrawing ester group at C2 enhances the regioselectivity of formylation at C3, resulting in high yields of the desired aldehyde product.
- The Vilsmeier–Haack reaction is preferred over other formylation methods due to its mild conditions and high efficiency.
- Attempts to prepare related analogues with electron-withdrawing groups at C2 using other methods (e.g., enaminone methodology) were less successful, highlighting the robustness of the Vilsmeier–Haack approach for this substrate.
- The nitro group at C7 can be introduced either before or after esterification, depending on the synthetic route and availability of starting materials.
- Subsequent transformations of the aldehyde group enable the synthesis of diverse biologically active compounds, underscoring the importance of this intermediate in medicinal chemistry.
Chemical Reactions Analysis
Condensation Reactions
The formyl group at position 3 participates in Schiff base formation with primary amines, yielding imine derivatives. This reaction is pivotal for generating intermediates with enhanced biological activity.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Schiff base formation | Primary amines, mild acid/base | Ethyl 3-(R-N=CH)-7-nitro-1H-indole-2-carboxylate |
The nitro group at position 7 exerts an electron-withdrawing effect, directing electrophiles to meta positions (e.g., C4 or C6) during subsequent reactions .
Reduction Reactions
The formyl group undergoes selective reduction to a hydroxymethyl group under controlled conditions, preserving the nitro functionality.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Formyl reduction | Isopropanolic aluminium | Ethyl 3-(hydroxymethyl)-7-nitro-1H-indole-2-carboxylate |
Full reduction of the nitro group to an amine requires harsher conditions (e.g., H₂/Pd), but this has not been explicitly documented for this compound in the reviewed literature.
Electrophilic Aromatic Substitution
The indole core undergoes electrophilic substitution, with reactivity influenced by the nitro group’s meta-directing effects.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Ethyl 3-formyl-4-bromo-7-nitro-1H-indole-2-carboxylate |
Nitration studies on analogous indoles suggest that additional nitro groups preferentially occupy positions 4 or 6 under acidic conditions .
Ester Hydrolysis
The ethyl ester at position 2 is hydrolyzed to a carboxylic acid under basic or acidic conditions, enhancing water solubility for biological testing.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH/H₂O or HCl/H₂O | 3-formyl-7-nitro-1H-indole-2-carboxylic acid |
Reaction Optimization and Analytical Techniques
-
Temperature control : Reactions are typically conducted at 60–80°C to balance yield and selectivity .
-
Spectroscopic validation : NMR and mass spectrometry confirm structural integrity post-reaction.
This compound’s versatility in condensation, reduction, and substitution reactions underscores its value in drug discovery. Further studies are warranted to explore its full synthetic potential and optimize reaction conditions for industrial-scale applications.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the potential of ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate derivatives as effective anticancer agents. For instance, derivatives synthesized from this compound have shown promising cytotoxic effects against breast cancer cell lines, specifically MCF-7 cells. In a study, several indolyl-hydrazone derivatives were created by reacting ethyl 3-formyl-1H-indole-2-carboxylate with thiosemicarbazide and other compounds, leading to new candidates with notable IC50 values ranging from 2.73 μM to 7.03 μM against MCF-7 cells .
Table 1: Cytotoxicity of Indolyl-Hydrazone Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 2.73 ± 0.14 | Induces apoptosis, inhibits cell migration |
| Compound 8 | 4.38 ± 0.23 | Induces apoptosis, inhibits cell migration |
| Compound 12 | 7.03 ± 0.37 | Induces apoptosis, inhibits cell migration |
The mechanism of action for these compounds often involves kinase inhibition, targeting pathways critical for cancer cell proliferation and survival. Notably, compound 5 exhibited significant kinase inhibition against various targets including PI3K and EGFR, which are pivotal in cancer progression .
Antiviral Applications
This compound has also been explored for its antiviral properties, particularly as an inhibitor of HIV-1 integrase. Research indicates that derivatives of this compound can effectively inhibit the strand transfer activity of HIV integrase, a crucial enzyme in the viral replication cycle. Structural modifications at specific positions on the indole core have led to enhanced inhibitory effects, with some derivatives achieving IC50 values as low as 0.13 μM .
Table 2: Integrase Inhibition Activity of Derivatives
| Compound | IC50 (μM) | Binding Interaction |
|---|---|---|
| Compound 20a | 0.13 | Chelates Mg²⁺ ions in the active site |
| Compound 17a | 3.11 | π–π stacking with viral DNA |
These findings underscore the potential of this compound derivatives as scaffolds for developing new antiviral agents.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological activity. For example, reactions with hydrazine derivatives lead to the formation of hydrazones, which exhibit varying degrees of anticancer activity .
Moreover, structural optimizations such as halogenation and branching at specific positions on the indole ring have been shown to significantly improve both anticancer and antiviral activities .
Mechanism of Action
The mechanism by which Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitro group and the formyl group play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (CAS: 22120-89-4)
- Molecular Formula : C₁₂H₁₀N₂O₅ (identical to the target compound) .
- Key Differences : The nitro group is at position 5 instead of 6.
- Differences in solubility and crystallinity may arise from variations in intramolecular hydrogen bonding.
Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 16732-57-3)
- Molecular Formula : C₁₁H₁₀N₂O₄.
- Key Differences : Lacks the formyl group at position 3 .
- Implications :
- Reduced electrophilicity at position 3, limiting its utility in condensation reactions (e.g., with amines or hydrazines).
- Lower molecular weight (238.21 g/mol) may enhance bioavailability compared to the formyl-containing analog.
Functional Group Variants
Ethyl 3-formyl-1H-indole-7-carboxylate (CAS: 927181-98-4)
- Molecular Formula: C₁₂H₁₁NO₃.
- Key Differences : The ethyl ester is at position 7, and the nitro group is absent .
- The carboxylate at position 7 may enhance water solubility compared to nitro-substituted analogs.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
- Molecular Formula: C₁₀H₈ClNO₂.
- Key Differences : Substitutes the nitro and formyl groups with chloro (-Cl) and methyl (-CH₃) groups .
- Implications :
- Increased hydrophobicity due to the methyl and chloro groups, favoring membrane permeability in biological systems.
- The carboxylic acid (-COOH) at position 2 enables salt formation, improving formulation stability.
Physicochemical and Reactivity Comparison
| Compound (CAS) | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|---|
| 885273-53-0 (Target) | C₁₂H₁₀N₂O₅ | -CHO (3), -NO₂ (7), -COOEt (2) | 262.22 | High electrophilicity at C3; nitro aids in redox reactions. |
| 22120-89-4 | C₁₂H₁₀N₂O₅ | -CHO (3), -NO₂ (5), -COOEt (2) | 262.22 | Nitro at C5 may sterically hinder C6 reactions. |
| 16732-57-3 | C₁₁H₁₀N₂O₄ | -NO₂ (7), -COOEt (2) | 238.21 | Lacks C3 reactivity; nitro enhances aromatic stabilization. |
| 927181-98-4 | C₁₂H₁₁NO₃ | -CHO (3), -COOEt (7) | 217.22 | Carboxylate at C7 increases solubility in polar solvents. |
| 16381-48-9 | C₁₀H₈ClNO₂ | -CH₃ (3), -Cl (7), -COOH (2) | 225.63 | Carboxylic acid enables salt formation; chloro enhances lipophilicity. |
Biological Activity
Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 250.22 g/mol. The presence of both formyl and nitro groups contributes to its reactivity and potential biological activity. The compound is synthesized through a series of reactions including nitration, formylation, and esterification.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties . This compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, it has been evaluated as an inhibitor of fructose-1,6-bisphosphatase (FBPase), which is implicated in cancer metabolism.
In a recent study, derivatives similar to this compound demonstrated IC₅₀ values ranging from 0.99 μM, indicating strong inhibitory effects on cancer cell lines . The mechanism of action may involve interference with metabolic pathways critical for tumor growth.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Hydrogen Bonding : The formyl group can form hydrogen bonds with biological macromolecules.
- Electrophilic Character : The nitro group enhances the electrophilic nature of the compound, allowing it to react with nucleophiles in biological systems.
- Enzyme Inhibition : It acts as an allosteric inhibitor for certain enzymes involved in metabolic pathways .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Nitration : Indole is nitrated to produce 7-nitroindole.
- Formylation : The nitrated product is then subjected to formylation using formic acid or derivatives.
- Esterification : Finally, esterification with ethanol yields the target compound.
This multi-step synthesis can be optimized through various methods including microwave-assisted synthesis for improved efficiency .
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound:
- A study demonstrated that substituents on the indole ring significantly affect antimicrobial potency, highlighting structure-activity relationships (SAR) crucial for drug development .
- Another investigation focused on its role as an FBPase inhibitor, revealing potential applications in diabetes and cancer treatment .
Q & A
Q. What are the established synthetic routes for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols, often starting with indole derivatives. A key step involves formylation at the 3-position using the Vilsmeier-Haack reaction (phosphorus oxychloride and DMF). Subsequent nitration at the 7-position requires careful control of temperature and stoichiometry to avoid over-nitration. Optimization involves monitoring intermediates via TLC and adjusting reaction times (e.g., 12–24 hours for nitration) to maximize yield (typically 60–75%) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : and NMR to confirm substitution patterns (e.g., formyl proton at δ 10.2–10.5 ppm, nitro group deshielding effects).
- HRMS : High-resolution mass spectrometry to verify the molecular ion peak (exact mass: 262.0388 g/mol) .
- IR : Detection of carbonyl (C=O, ~1700 cm) and nitro (NO, ~1530–1350 cm) stretches. Contradictions arise from solvent effects or impurities; cross-validation with computational NMR (DFT-based) or repeating under anhydrous conditions is advised .
Q. How does the solubility profile of this compound influence experimental design in organic synthesis?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For reactions requiring aqueous conditions, co-solvents like THF or acetone are recommended. Solubility data for analogous indole derivatives suggest pre-dissolving in DMSO (10 mM stock) for biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution, highlighting the electrophilic nature of the formyl and nitro groups. Fukui functions identify reactive sites for nucleophilic attack (e.g., C-3 formyl carbon). Local softness and hardness parameters predict regioselectivity in cross-coupling reactions .
Q. What strategies address discrepancies between computational predictions and experimental reactivity data?
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to account for solvation.
- Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers missed in static calculations.
- Experimental validation : Compare computed vs. observed NMR shifts (Δ < 2 ppm acceptable) .
Q. How can structure-activity relationship (SAR) studies leverage derivatives of this compound for drug discovery?
- Functional group modifications : Replace the nitro group with halides (e.g., Br, Cl) to modulate electron-withdrawing effects.
- Bioisosteres : Substitute the ethyl ester with tert-butyl carbamate to enhance metabolic stability. SAR for analogous indoles shows that nitro groups enhance binding to nitroreductase enzymes, suggesting potential in prodrug design .
Q. What mechanistic insights explain unexpected byproducts during its use in heterocyclic synthesis?
- Nitro group reduction : Under reductive conditions (e.g., H/Pd-C), the nitro group may convert to NH, altering reactivity.
- Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) can hydrolyze the ethyl ester to a carboxylic acid. Mitigation involves inert atmospheres (N) for reductions and pH-controlled environments .
Methodological Tables
Table 1. Key DFT Parameters for Reactivity Analysis
Table 2. Synthetic Yield Optimization for Nitration Step
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HNO/HSO, 0°C | 58 | 90 |
| AcO/HNO, rt | 72 | 95 |
| TFAA/HNO, -10°C | 65 | 88 |
| Optimal conditions: Acetic anhydride as nitrating agent at room temperature . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
